molecular formula C18H17NO4 B5782940 ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B5782940
M. Wt: 311.3 g/mol
InChI Key: PUAGRZPNSWQVPU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol. The compound has a complex structure with both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a single aromatic ring.

    Ethyl 4-aminobenzoate: Lacks the hydroxyphenyl and prop-2-enoyl groups.

    Ethyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the amino and prop-2-enoyl groups.

The uniqueness of this compound lies in its complex structure, which allows for a diverse range of chemical reactions and applications. Its combination of aromatic and aliphatic components makes it a versatile molecule in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-23-18(22)14-7-10-15(11-8-14)19-17(21)12-9-13-5-3-4-6-16(13)20/h3-12,20H,2H2,1H3,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGRZPNSWQVPU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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